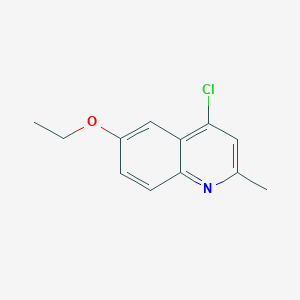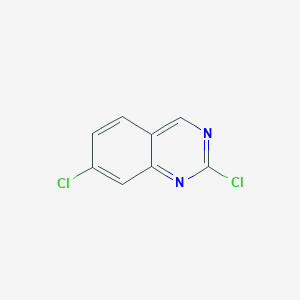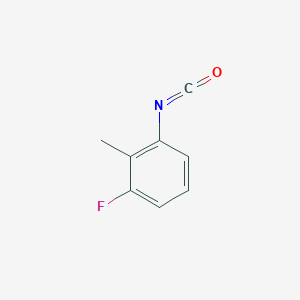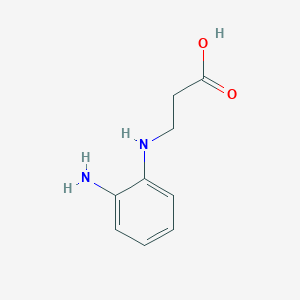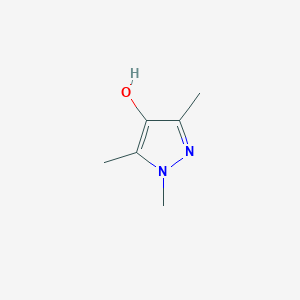
1,3,5-trimethyl-1H-pyrazol-4-ol
Übersicht
Beschreibung
1,3,5-Trimethyl-1H-pyrazol-4-ol is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 1,3,5-trimethyl-1H-pyrazol-4-ol is 1S/C6H10N2O/c1-4-6(9)5(2)8(3)7-4/h9H,1-3H3 . This indicates that the molecule consists of a pyrazole ring with three methyl groups and one hydroxyl group attached.Physical And Chemical Properties Analysis
1,3,5-Trimethyl-1H-pyrazol-4-ol is a solid at room temperature . It has a molecular weight of 126.16 . More specific physical and chemical properties might be found in specialized chemical literature or databases.Wissenschaftliche Forschungsanwendungen
Pesticide Synthesis
- Scientific Field : Agricultural Chemistry
- Application Summary : 1,3,5-trimethyl-1H-pyrazol-4-ol is used in the synthesis of novel malonamide derivatives, which are used as pesticides .
- Methods of Application : The compound is synthesized and characterized using 1H-NMR, 13C-NMR, and high-resolution mass spectra (HRMS) . The resulting compounds are then tested for their bioactivity against various pests .
- Results : The synthesized compounds showed good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora . Some compounds exhibited up to 70.0% mortality against Tetranychus cinnabarinus at a concentration of 400 µg/mL . Some compounds achieved 100.0% mortality against Plutella xylostella at a concentration of 100 µg/mL . Some compounds demonstrated 100.0% anti-aphid activity against Aphis craccivora at a concentration of 50 µg/mL .
Photoluminescent Materials
- Scientific Field : Material Science
- Application Summary : 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole compounds, which can be synthesized from 1,3,5-trimethyl-1H-pyrazol-4-ol, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photoluminescent materials .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .
Synthesis of Pyrazoline Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from 1,3,5-trimethyl-1H-pyrazol-4-ol, are used in the synthesis of pyrazoline compounds . These compounds have excellent fluorescence and better hole transport characteristics .
- Methods of Application : The compounds are synthesized starting from α, β-unsaturated aldehydes/ketones and hydrazine using catalyst H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions . The resulting compounds are characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .
- Results : The method has several merits including environmentally friendly reaction conditions, simple operation, extensive substrates, good yields, and reuse of the H3[PW12O40]/SiO2 .
Anticancer Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,3,5-trimethyl-1H-pyrazol-4-ol is used in the synthesis of novel pyrazole derivatives, which have shown excellent cytotoxic activity compared to that of standard reference drug .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .
Synthesis of Boronic Acid Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 1,3,5-trimethyl-1H-pyrazol-4-ol can be used to synthesize boronic acid derivatives .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .
Synthesis of Pyrazole Derivatives with Antitumor Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,3,5-trimethyl-1H-pyrazol-4-ol is used in the synthesis of novel pyrazole derivatives, which have shown excellent cytotoxic activity compared to that of standard reference drug .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM . Most of the derivatives have shown excellent cytotoxic activity compared to that of standard reference drug and some of the derivatives exhibited reasonable activity .
Safety And Hazards
The safety information available indicates that 1,3,5-trimethyl-1H-pyrazol-4-ol may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1,3,5-trimethylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-6(9)5(2)8(3)7-4/h9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJMFBQNIMHGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500468 | |
| Record name | 1,3,5-Trimethyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-1H-pyrazol-4-ol | |
CAS RN |
89193-22-6 | |
| Record name | 1,3,5-Trimethyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trimethyl-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)
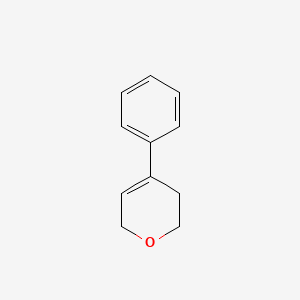
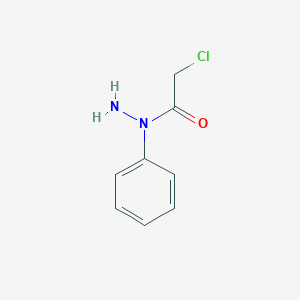
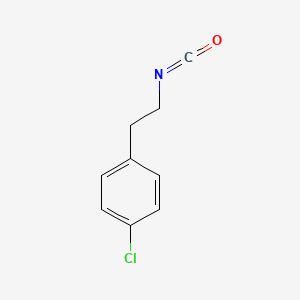
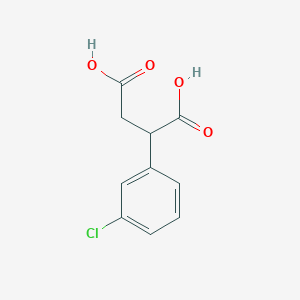
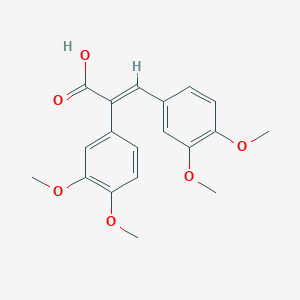
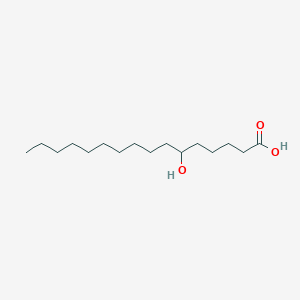
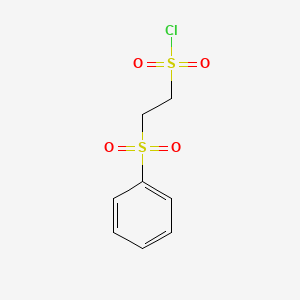
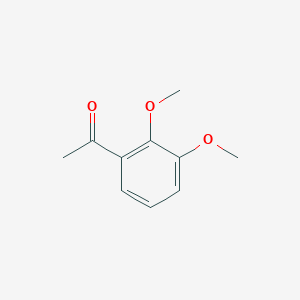
![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1367034.png)
